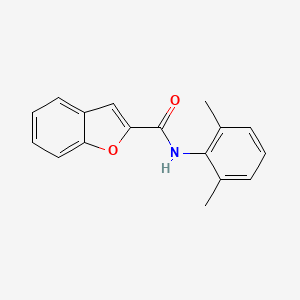![molecular formula C16H20N2O2 B5865125 N-[(2-hydroxy-6-methyl-3-quinolinyl)methyl]-N-propylacetamide](/img/structure/B5865125.png)
N-[(2-hydroxy-6-methyl-3-quinolinyl)methyl]-N-propylacetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“N-[(2-hydroxy-6-methyl-3-quinolinyl)methyl]-N-propylacetamide” is a compound that belongs to the class of quinoline derivatives . Quinoline is one of the most common nitrogen-containing heterocycles due to its fascinating pharmacological properties and synthetic value in organic and pharmaceutical chemistry .
Synthesis Analysis
Quinoline derivatives can be synthesized using various methods. Classical methods of synthesizing the primary quinoline derivatives and efficient methods that reduce reaction time with increased yield are commonly used . The metal nanoparticle-catalyzed reaction also serves as a potent and effective technique for the synthesis of quinoline .
作用機序
The mechanism of action of N-[(2-hydroxy-6-methyl-3-quinolinyl)methyl]-N-propylacetamide is not fully understood. However, studies have suggested that this compound exerts its biological activities by modulating various signaling pathways and cellular processes. This compound has been shown to activate the p53 pathway, which plays a crucial role in regulating cell cycle arrest and apoptosis. This compound has also been found to inhibit the NF-κB signaling pathway, which is involved in the regulation of inflammation and immune responses. Additionally, this compound has been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and repair.
Biochemical and Physiological Effects:
This compound has been shown to exhibit various biochemical and physiological effects. It has been found to induce oxidative stress and DNA damage in cancer cells, leading to apoptosis and cell death. This compound has also been shown to modulate the expression of various genes involved in inflammation, immune responses, and cell cycle regulation. Moreover, this compound has been found to inhibit the activity of various enzymes, including topoisomerase II, which is essential for DNA replication and repair.
実験室実験の利点と制限
N-[(2-hydroxy-6-methyl-3-quinolinyl)methyl]-N-propylacetamide has several advantages for lab experiments. It is relatively easy to synthesize and has been extensively studied for its biological activities. This compound exhibits potent antitumor, anti-inflammatory, and antimicrobial activities, making it a promising candidate for drug development. However, this compound has some limitations for lab experiments. It is relatively unstable and can degrade over time, making it difficult to store and handle. Moreover, this compound has not been extensively studied for its pharmacokinetics and toxicity, which are important factors for drug development.
将来の方向性
There are several future directions for the study of N-[(2-hydroxy-6-methyl-3-quinolinyl)methyl]-N-propylacetamide. Firstly, more studies are needed to elucidate the mechanism of action of this compound and its molecular targets. Secondly, studies are needed to determine the pharmacokinetics and toxicity of this compound, which are important factors for drug development. Thirdly, studies are needed to evaluate the efficacy of this compound in vivo using animal models. Fourthly, studies are needed to explore the potential of this compound as a lead compound for drug development in various fields of medicine. Finally, studies are needed to optimize the synthesis method of this compound and develop more stable analogs of this compound with improved biological activities.
合成法
N-[(2-hydroxy-6-methyl-3-quinolinyl)methyl]-N-propylacetamide can be synthesized by reacting 2-hydroxy-6-methyl-3-quinolinecarboxaldehyde with propylamine and acetic anhydride in the presence of a catalyst. The reaction yields this compound as a white crystalline powder with a melting point of 139-141°C.
科学的研究の応用
N-[(2-hydroxy-6-methyl-3-quinolinyl)methyl]-N-propylacetamide has been extensively studied for its potential therapeutic applications in various fields of medicine. It has been shown to exhibit antitumor, anti-inflammatory, and antimicrobial activities. This compound has been tested on different types of cancer cells, including breast, prostate, and lung cancer cells, and has been found to induce apoptosis, inhibit cell proliferation, and suppress tumor growth. Moreover, this compound has been shown to possess potent anti-inflammatory activity by inhibiting the production of inflammatory cytokines and reducing the expression of inflammatory genes. This compound has also been tested against various bacterial and fungal strains and has been found to exhibit significant antimicrobial activity.
特性
IUPAC Name |
N-[(6-methyl-2-oxo-1H-quinolin-3-yl)methyl]-N-propylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O2/c1-4-7-18(12(3)19)10-14-9-13-8-11(2)5-6-15(13)17-16(14)20/h5-6,8-9H,4,7,10H2,1-3H3,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGYTULOSDUQGPG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CC1=CC2=C(C=CC(=C2)C)NC1=O)C(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


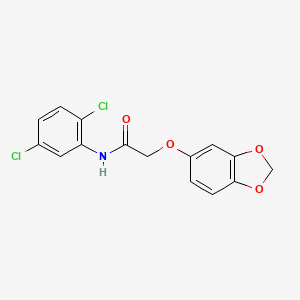
![3-[(2,5-dimethoxyphenyl)amino]-1-(3-methoxyphenyl)-2-propen-1-one](/img/structure/B5865048.png)


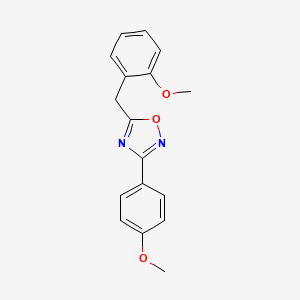
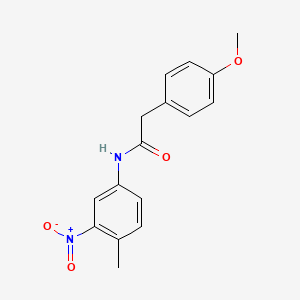
![methyl 4-methyl-2-{[3-(trifluoromethyl)benzoyl]amino}-1,3-thiazole-5-carboxylate](/img/structure/B5865088.png)
![N-(2-ethylphenyl)-N-[2-(4-methyl-1-piperidinyl)-2-oxoethyl]methanesulfonamide](/img/structure/B5865109.png)
![4-ethyl-2,7-dimethyl-4H-[1,3]thiazolo[5,4-b]indole](/img/structure/B5865115.png)
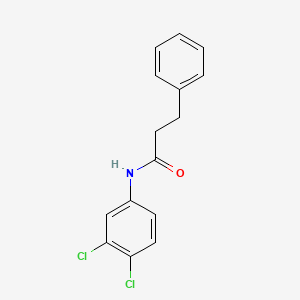
![1-[(4-fluoro-2-methoxyphenyl)sulfonyl]-2-methyl-1H-imidazole](/img/structure/B5865122.png)
![4-{[(1-benzyl-1H-indol-3-yl)methyl]amino}-4-oxobutanoic acid](/img/structure/B5865123.png)
